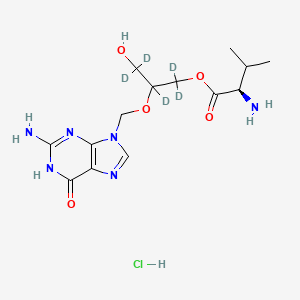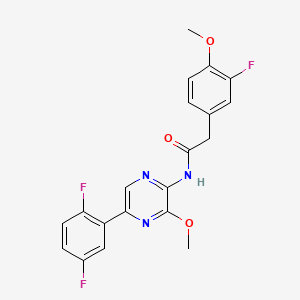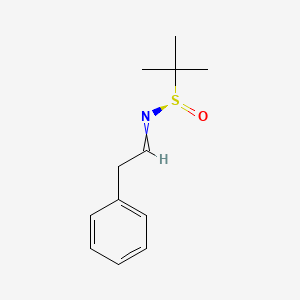
(R)-2-Methyl-N-(2-phenylethylidene)propane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Methyl-N-(2-phenylethylidene)propane-2-sulfinamide is a chiral sulfinamide compound that has garnered interest in various fields of chemistry and pharmacology. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-N-(2-phenylethylidene)propane-2-sulfinamide typically involves the reaction of ®-2-methylpropane-2-sulfinamide with 2-phenylethylidene. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. Common reagents used in this synthesis include bases such as sodium hydride or potassium tert-butoxide, which facilitate the formation of the sulfinamide bond.
Industrial Production Methods
Industrial production of ®-2-Methyl-N-(2-phenylethylidene)propane-2-sulfinamide often involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
®-2-Methyl-N-(2-phenylethylidene)propane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfinamide to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfinamide nitrogen, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: N-substituted sulfinamides
Scientific Research Applications
®-2-Methyl-N-(2-phenylethylidene)propane-2-sulfinamide has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Explored for its role in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of ®-2-Methyl-N-(2-phenylethylidene)propane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This selective binding is crucial for its effectiveness in asymmetric synthesis and drug development.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Methyl-N-(2-phenylethylidene)propane-2-sulfinamide
- ®-2-Methyl-N-(2-phenylethylidene)propane-2-sulfonamide
- ®-2-Methyl-N-(2-phenylethylidene)propane-2-thioamide
Uniqueness
®-2-Methyl-N-(2-phenylethylidene)propane-2-sulfinamide stands out due to its specific stereochemistry, which imparts unique reactivity and selectivity in chemical reactions. Its ability to act as a chiral auxiliary in asymmetric synthesis makes it particularly valuable in the production of enantiomerically pure compounds.
Properties
Molecular Formula |
C12H17NOS |
|---|---|
Molecular Weight |
223.34 g/mol |
IUPAC Name |
(R)-2-methyl-N-(2-phenylethylidene)propane-2-sulfinamide |
InChI |
InChI=1S/C12H17NOS/c1-12(2,3)15(14)13-10-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3/t15-/m1/s1 |
InChI Key |
CFUOFKNOBNRBAS-OAHLLOKOSA-N |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N=CCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)S(=O)N=CCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,15,16-trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol](/img/structure/B13859636.png)

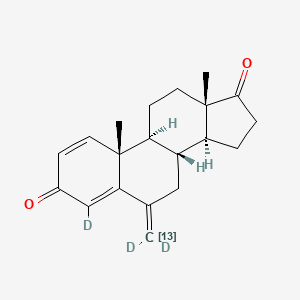
![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[cyano-(1-hydroxycyclohexyl)methyl]phenoxy]oxane-2-carboxylate](/img/structure/B13859666.png)
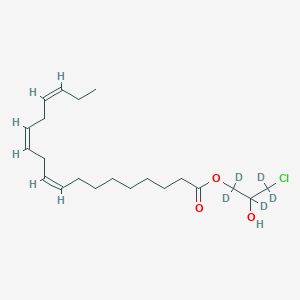
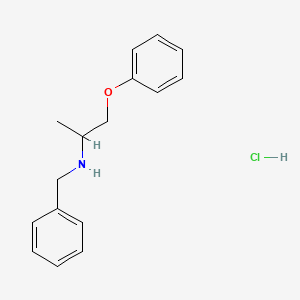
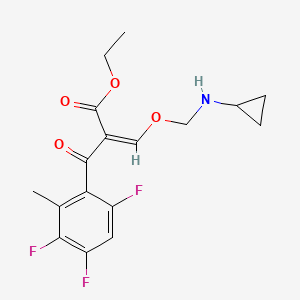
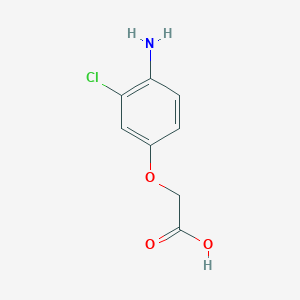
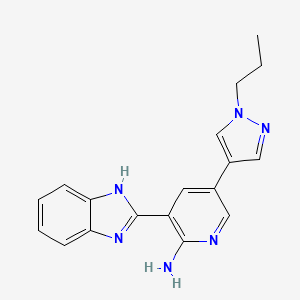

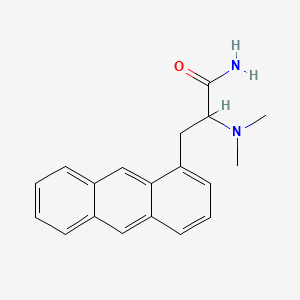
![[(2S,5R)-5-(6-amino-2-fluoropurin-9-yl)oxolan-2-yl]methanol](/img/structure/B13859699.png)
